6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is a synthetic heterocyclic compound featuring a chloro group at position 6, a 4-chlorophenyl moiety at position 2, and a piperidinomethyl substituent at position 3 of the imidazo[1,2-a]pyridine core. This scaffold is pharmacologically significant, as imidazo[1,2-a]pyridines are known for their bioactivity in central nervous system (CNS) modulation, exemplified by drugs like alpidem (an anxiolytic) and zolpidem (a sedative-hypnotic) . The compound’s structural complexity, particularly the piperidinomethyl group, may influence its pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-6-4-14(5-7-15)19-17(13-23-10-2-1-3-11-23)24-12-16(21)8-9-18(24)22-19/h4-9,12H,1-3,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWZSFNPKCEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, and oxidative coupling
Introduction of the piperidinomethyl group: This step often involves the use of piperidine and formaldehyde under basic conditions to form the piperidinomethyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Position 2 Aromatic Group Variations
- 4-Chlorophenyl vs. 4-Fluorophenyl : The target compound’s 4-chlorophenyl group at position 2 is structurally analogous to alpidem. However, substitution with a 4-fluorophenyl group (e.g., in ) enhances metabolic stability, as fluorine’s electronegativity reduces oxidative degradation .
- Thiophenyl and Pyridinyl : and describe compounds with thiophen-2-yl or pyridin-3-yl groups at position 2, which may alter electronic properties and receptor interactions compared to chlorophenyl derivatives .
Position 3 Substituents
- Piperidinomethyl vs. Triazole: The piperidinomethyl group in the target compound contrasts with triazole-containing analogs (e.g., 15a in ).
- Acetonitrile and Methanol Derivatives: Compounds like 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile () exhibit distinct physicochemical profiles, with the nitrile group influencing solubility and reactivity .
Position 6 Modifications
- Chloro vs. Methyl/Bromo : The 6-chloro group in the target compound is critical for bioactivity, as seen in alpidem. Substitution with methyl (e.g., cpd S1 in ) or bromo () groups may alter steric bulk and electronic effects, impacting binding to targets like GABAA receptors .
Pharmacokinetic and Pharmacodynamic Differences
Metabolic Stability
- Alpidem’s rapid degradation is attributed to its dichlorophenyl structure, while the target compound’s piperidinomethyl group may slow metabolism by introducing steric hindrance or alternative metabolic pathways .
- The 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative () retains 89% of the parent compound under experimental conditions, highlighting fluorine’s stabilizing role .
Solubility and Bioavailability
- Aqueous solubility is a challenge for imidazo[1,2-a]pyridines. Derivatives like 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid () exhibit improved solubility due to ionizable carboxylic acid groups, whereas the target compound’s piperidinomethyl group may enhance solubility via amine protonation .
Biological Activity
6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19Cl2N3O2
- Molecular Weight : 0 (not specified in the sources)
- CAS Number : 82626-72-0
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridines exhibit significant anticancer properties. A study highlighted the effectiveness of various 6-substituted imidazo[1,2-a]pyridines against colon cancer cell lines HT-29 and Caco-2. These compounds initiated apoptosis through mitochondrial pathways, including the release of cytochrome c and activation of caspases 3 and 8, leading to cell death without significant toxicity to normal white blood cells .
Anti-inflammatory and Antimicrobial Effects
In addition to anticancer properties, imidazo[1,2-a]pyridines have shown promising anti-inflammatory and antimicrobial activities. A series of synthesized compounds were tested for their ability to inhibit inflammation in a carrageenan-induced rat model. Some compounds exhibited notable anti-inflammatory effects. Furthermore, antimicrobial tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Inhibition of Inflammatory Mediators : It may inhibit the release or action of pro-inflammatory cytokines.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis or function, leading to cell death.
Study on Anticancer Activity
A comprehensive study published in PubMed evaluated a range of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The results indicated that these compounds significantly inhibited the growth of colon cancer cell lines with minimal toxicity to normal cells. The study concluded that specific structural features within these compounds enhance their anticancer efficacy .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of synthesized imidazo[1,2-a]pyridines. In vivo tests demonstrated a reduction in paw edema in rats treated with selected compounds compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Tables
| Biological Activity | Tested Compounds | Cell Lines/Models | Key Findings |
|---|---|---|---|
| Anticancer | Various imidazo derivatives | HT-29, Caco-2 | Induced apoptosis via cytochrome c release |
| Anti-inflammatory | Selected imidazo derivatives | Carrageenan-induced edema model | Significant reduction in inflammation |
| Antimicrobial | Imidazo derivatives | S. aureus, E. coli | Effective against multiple bacterial strains |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation or Vilsmeier-Haack reactions. For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is synthesized via phosphorylation of the parent imidazo[1,2-a]pyridine using phosphoryl trichloride (POCl₃) in DMF at 353 K, followed by chromatographic purification . Similar protocols can be adapted for introducing the piperidinomethyl group at position 3 by substituting appropriate precursors. Key steps include controlled reflux conditions (e.g., 8 hours in chloroform) and post-reaction workup (e.g., vacuum evaporation) to isolate intermediates .
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on 1H/13C NMR , ESI-MS , and X-ray crystallography . For example:
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), piperidinomethyl groups (δ 2.5–3.5 ppm), and chloro substituents (splitting patterns).
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.74 Å) and confirms stereochemistry .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks within ±1 Da of theoretical values) .
Advanced: How can researchers optimize the yield of the piperidinomethyl substitution at position 3?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution.
- Catalysis : Use of K₂CO₃ or NaH to deprotonate the piperidine amine, improving reactivity.
- Temperature control : Reactions at 50–60°C minimize side products (e.g., over-alkylation) .
Contradictions in yields (e.g., 40–75%) may arise from trace moisture or incomplete precursor activation, necessitating inert atmospheres and anhydrous conditions .
Advanced: What analytical strategies resolve contradictions in biological activity data for structurally similar compounds?
For antiparasitic or receptor-binding studies:
- Dose-response assays : Compare IC₅₀ values across multiple cell lines (e.g., Leishmania vs. mammalian cells) .
- Structural analogs : Test derivatives with modified chloro or piperidinomethyl groups to isolate pharmacophores.
- Molecular docking : Map interactions with target proteins (e.g., binding affinity to benzodiazepine receptors) .
Contradictions may stem from assay variability (e.g., pH-dependent solubility) or impurities in synthesized batches, necessitating HPLC purity checks (>95%) .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
- LogP calculations : Estimate lipophilicity using software like MarvinSuite (e.g., LogP ≈ 3.2 suggests moderate blood-brain barrier penetration).
- ADMET profiling : Predict metabolic stability via cytochrome P450 interactions (e.g., CYP3A4 inhibition risks).
- Molecular dynamics simulations : Assess binding mode stability in target receptors (e.g., >100 ns simulations for conformational sampling) .
Basic: What spectroscopic techniques quantify purity, and how are discrepancies addressed?
- HPLC : Uses C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Discrepancies between labs are resolved by calibrating with certified reference standards.
- LC-MS : Combines retention time and mass accuracy (≤5 ppm error) to identify impurities (e.g., unreacted precursors) .
Advanced: What strategies mitigate conflicting data in X-ray crystallography vs. NMR structural analysis?
- Temperature-dependent NMR : Resolves dynamic effects (e.g., piperidine ring puckering) that may obscure NOE correlations.
- High-resolution crystallography : Confirms bond geometries (e.g., C-Cl vs. C-N distances) with <0.02 Å uncertainty. Discrepancies often arise from crystal packing vs. solution-state conformations .
Basic: What are the documented biological activities of structurally related imidazo[1,2-a]pyridines?
- Antiparasitic : IC₅₀ values of 0.5–5 µM against Leishmania donovani .
- Receptor modulation : Sub-µM affinity for GABAₐ and peripheral benzodiazepine receptors .
- Anticancer : Apoptosis induction in leukemia cells via caspase-3 activation .
Advanced: How do electronic effects of chloro substituents influence reactivity in cross-coupling reactions?
- Electron-withdrawing Cl : Deactivates the imidazo[1,2-a]pyridine core, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with SPhos ligand) for aryl couplings.
- Ortho-chloro effects : Steric hindrance at position 2 reduces reaction rates, necessitating higher temperatures (80–100°C) .
Advanced: What synthetic routes avoid byproducts like over-chlorinated derivatives?
- Stepwise chlorination : Use NCS (N-chlorosuccinimide) instead of POCl₃ for regioselectivity.
- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) during harsh chlorination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
